molecular formula C15H13NO4S2 B12152920 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole

Cat. No.: B12152920
M. Wt: 335.4 g/mol
InChI Key: LJWWNCNYVAALCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a furan ring, and both ethylthio and phenylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylthio Group: This step often involves the use of ethylthiol or its derivatives in the presence of a suitable catalyst.

    Attachment of the Phenylsulfonyl Group: This can be done using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenylsulfides, and various substituted furans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole involves its interaction with various molecular targets. The ethylthio and phenylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to specific proteins or enzymes. The furan and oxazole rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole
  • 5-(Ethylthio)-2-(2-furyl)-4-(methylsulfonyl)-1,3-oxazole
  • 5-(Ethylthio)-2-(2-thienyl)-4-(phenylsulfonyl)-1,3-oxazole

Uniqueness

5-(Ethylthio)-2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazole is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The presence of both ethylthio and phenylsulfonyl groups allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C15H13NO4S2

Molecular Weight

335.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-ethylsulfanyl-2-(furan-2-yl)-1,3-oxazole

InChI

InChI=1S/C15H13NO4S2/c1-2-21-15-14(16-13(20-15)12-9-6-10-19-12)22(17,18)11-7-4-3-5-8-11/h3-10H,2H2,1H3

InChI Key

LJWWNCNYVAALCQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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